molecular formula C15H10N2O2 B1346104 2-(Pyridin-3-yl)quinoline-4-carboxylic acid CAS No. 7482-91-9

2-(Pyridin-3-yl)quinoline-4-carboxylic acid

Cat. No.: B1346104
CAS No.: 7482-91-9
M. Wt: 250.25 g/mol
InChI Key: XQNXXNNXRWYNAS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid is intrinsically linked to the broader evolution of quinoline chemistry, which began in the early 19th century with foundational discoveries that would eventually enable the synthesis of complex quinoline derivatives. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called the compound "leukol," meaning "white oil" in Greek. This initial discovery established quinoline as a fundamental building block in heterocyclic chemistry. Subsequently, in 1842, French chemist Charles Gerhardt obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, naming it "Chinoilin" or "Chinolein". These early investigations laid the groundwork for understanding quinoline's chemical properties and potential applications.

The synthetic methodology that would prove crucial for preparing this compound emerged with the development of the Pfitzinger reaction by Wilhelm Pfitzinger in 1886. This reaction involves the chemical transformation of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. The Pfitzinger reaction mechanism proceeds through a well-characterized pathway where isatin reacts with a base such as potassium hydroxide to hydrolyze the amide bond, forming a keto-acid intermediate. This intermediate subsequently undergoes condensation with appropriate carbonyl compounds, ultimately cyclizing and dehydrating to yield the desired quinoline-4-carboxylic acid derivatives.

The specific synthesis of this compound has been achieved through modern adaptations of the classical Pfitzinger condensation reaction. Recent synthetic approaches have employed green chemistry principles, utilizing environmentally benign conditions such as sonication and aqueous media to improve reaction efficiency while reducing environmental impact. These developments represent a significant advancement from traditional harsh synthetic conditions, enabling more sustainable production methods for this important heterocyclic compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural architecture that combines two distinct nitrogen-containing aromatic systems. This compound exemplifies the concept of molecular hybridization in heterocyclic design, where the quinoline core framework provides a benzene ring fused with nitrogen-containing pyridine, creating a bicyclic system with enhanced pharmacological potential. The presence of both quinoline and pyridine moieties in a single molecule offers multiple binding sites and diverse electronic properties that are highly valued in medicinal chemistry applications.

The quinoline portion of the molecule contributes significant biological activity, as quinoline derivatives have been extensively recognized for their broad spectrum of bioactivity in drug design. The quinoline core exists naturally in many biologically active entities including important pharmaceutical compounds, and functionalized quinoline moieties serve as essential pharmacophoric motifs with therapeutic potential. The integration of a pyridine substituent at the 2-position of the quinoline ring creates additional opportunities for molecular recognition and binding interactions, particularly through the nitrogen atoms that can participate in hydrogen bonding and coordination chemistry.

From a chemical reactivity perspective, this compound demonstrates versatile reaction patterns characteristic of both quinoline and pyridine systems. The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions. Oxidation reactions can be performed using reagents such as 3-chloroperbenzoic acid in dichloromethane, while reduction can be achieved using sodium borohydride in ethanol. Nucleophilic substitution reactions are particularly common at the pyridine ring, allowing for further structural modifications and functionalization.

The carboxylic acid functionality at the 4-position of the quinoline ring provides additional synthetic versatility, enabling the formation of amides, esters, and other derivatives through standard carboxylic acid chemistry. This functional group also contributes to the compound's potential for supramolecular assembly through hydrogen bonding interactions, making it an attractive building block for crystal engineering and materials science applications.

Current Research Trends

Contemporary research involving this compound has expanded across multiple scientific disciplines, reflecting the compound's versatility and potential for diverse applications. In pharmaceutical development, this compound is being extensively explored as a drug candidate due to its unique structural features that may offer therapeutic benefits in treating various diseases, including cancer and infections. The dual nitrogen-containing heterocyclic system provides multiple sites for molecular interactions with biological targets, making it particularly attractive for medicinal chemists seeking novel therapeutic agents.

Biochemical research applications represent another significant area of current investigation. The compound serves as a valuable tool in biochemical assays, enabling researchers to study enzyme interactions and cellular processes, thereby advancing understanding of complex biological systems. Its ability to interact with various biological macromolecules through multiple binding modes makes it particularly useful for probing protein-ligand interactions and enzyme mechanisms.

Recent advances in materials science have identified this compound as a promising component for polymer formulations. The compound can enhance crucial material properties such as thermal stability and mechanical strength, which are essential for developing high-performance materials. The incorporation of this heterocyclic compound into polymer matrices provides opportunities for creating advanced materials with tailored properties for specific applications.

Fluorescent probe development represents an emerging area of research where the compound's intrinsic fluorescent properties are being exploited for biological imaging applications. Due to its fluorescent characteristics, the compound is being used in developing imaging agents for biological studies, allowing scientists to visualize cellular components in real-time. Recent research has demonstrated the successful development of quinoline-tagged fluorescent organic probes for sensing applications, with variations in molecular spacers affecting detection capabilities.

The following table summarizes the current research applications and their key characteristics:

Application Area Primary Function Key Advantages Research Status
Pharmaceutical Development Drug candidate for cancer and infections Unique structure with therapeutic potential Active investigation
Biochemical Research Enzyme interaction studies Multiple binding sites for biological targets Established applications
Materials Science Polymer enhancement Improved thermal stability and mechanical strength Emerging applications
Fluorescent Probes Biological imaging Real-time cellular visualization Advanced development

Agricultural chemistry research has also begun investigating the potential applications of this compound in agrochemicals, particularly as pesticide or herbicide components, offering new avenues for sustainable agricultural practices. This research direction reflects the growing interest in developing environmentally friendly agricultural solutions based on heterocyclic chemistry principles.

Green synthesis methodologies represent another important trend in current research, with scientists developing more environmentally sustainable approaches for producing this compound and related derivatives. These approaches focus on reducing environmental impact through the use of green chemistry principles, including solvent-free reactions, environmentally benign catalysts, and energy-efficient synthetic techniques. Recent developments have included the application of magnetic nanoparticles as recyclable catalysts for the synthesis of quinoline-4-carboxylic acid derivatives, demonstrating excellent recovery and reusability characteristics.

The structural characterization and property analysis of this compound continue to benefit from advanced analytical techniques, with researchers employing nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm molecular structure and investigate physical properties. These analytical approaches enable precise characterization of synthetic products and facilitate the development of structure-activity relationships that guide further research directions.

Properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-8-14(10-4-3-7-16-9-10)17-13-6-2-1-5-11(12)13/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXXNNXRWYNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225791
Record name Cinchoninic acid, 2-(3-pyridyl)-
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7482-91-9
Record name Cinchoninic acid, 2-(3-pyridyl)-
Source ChemIDplus
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Record name Cinchoninic acid, 2-(3-pyridyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)quinoline-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another approach involves the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar organic reaction pathways as those used in laboratory settings, with optimization for larger scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Pyridin-3-yl)quinoline-4-carboxylic acid is a chemical compound with a wide range of applications in scientific research, including use as a building block for synthesizing complex heterocyclic compounds. It is a versatile compound with applications in pharmaceuticals, organic synthesis, and advanced materials . The compound is characterized by fused pyridine and quinoline rings, with a carboxylic acid group at the quinoline ring's 4-position.

Applications

This compound is widely utilized in research, including pharmaceutical development, biochemical research, material science, and fluorescent probes .

Pharmaceutical Development
this compound is explored as a drug candidate because its unique structure may offer therapeutic benefits for treating diseases such as cancer and infections . Quinoline-4-carboxamides have displayed activity against multiple life-cycle stages of the parasite and are potent antigametocytocidal .

Biochemical Research
It serves as a tool in biochemical assays, helping researchers study enzyme interactions and cellular processes, thus advancing the understanding of complex biological systems .

Material Science
The compound can be incorporated into polymer formulations, enhancing properties such as thermal stability and mechanical strength, which are crucial for developing high-performance materials .

Fluorescent Probes
Due to its fluorescent properties, it is used in developing imaging agents for biological studies, allowing scientists to visualize cellular components in real-time .

As a Building Block
this compound is used as a building block for synthesizing more complex heterocyclic compounds. It can be used to create quinoline-4-carboxamide derivatives .

Research Findings

Plasmodium falciparum, the most deadly malaria parasite, has become resistant to most available antimalarial medicines, and the spread of multidrug resistance is a major concern . This compound and its derivatives have been widely interfaced in several medicinal problems, including malaria and microbial diseases .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can transduce signals from the cell surface to the cytoplasm, regulating various physiological and pathological processes such as cell cycle arrest, wound healing, and immunosuppression . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Efficiency : Derivatives like YS-1 achieve higher yields (80–88%) via esterification , whereas pyridine-substituted analogs (e.g., L1, target compound) show lower yields (~35%) due to steric and electronic challenges in cyclization .
  • Nitro- or halogen-substituted analogs (e.g., 2-(3-bromophenyl) derivatives) exhibit altered electronic profiles, impacting antibacterial activity .

Physicochemical Properties

  • Solubility : Carboxylic acid groups confer water solubility at physiological pH, but bulky substituents (e.g., benzothiazol-2-yl ) reduce solubility. The pyridin-3-yl group balances hydrophilicity and lipophilicity, optimizing bioavailability .
  • Stability : Electron-withdrawing groups (e.g., nitro in 2-(2-nitrophenyl) derivatives) enhance thermal stability but may reduce metabolic stability .

Biological Activity

2-(Pyridin-3-yl)quinoline-4-carboxylic acid, with a molecular formula of C₁₅H₁₀N₂O₂ and a molecular weight of approximately 250.26 g/mol, is a heterocyclic compound characterized by a quinoline backbone. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antibacterial therapy.

Chemical Structure and Properties

The structure of this compound features a pyridine ring at the 3-position of the quinoline, along with a carboxylic acid group at the 4-position. This configuration influences its reactivity and biological interactions. The compound typically appears as a solid and is stable under dry conditions at room temperature.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound interacts with various biological targets, particularly enzymes and receptors involved in cancer pathways. Its ability to induce apoptosis and inhibit cell proliferation has been documented in several cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated significant cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cells.
  • Mechanism of Action: Flow cytometry assays revealed that it acts as an apoptotic inducer, promoting caspase activation and p53 expression in treated cells .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies assessed its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Antibacterial Efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Escherichia coli128 μg/mL
Methicillin-resistant S. aureus>256 μg/mL

The results indicated that while the compound exhibited moderate activity against certain strains, it was less potent than standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Variations in substituents can significantly alter its pharmacological profile.

Comparative Analysis:

Compound NameStructural CharacteristicsBiological Activity
2-(Pyridin-4-yl)quinoline-4-carboxylic acidPyridine at the 4-positionDifferent electronic properties
Quinoline-4-carboxylic acidLacks pyridine substitutionFewer biological interactions
6-Methylquinoline-4-carboxylic acidMethyl group at the 6-positionAltered lipophilicity affecting bioavailability

These comparisons highlight how modifications to the quinoline framework can enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Doebner Reaction
  • Friedländer Reaction

These methods allow for variations in yield and purity, often requiring optimization for specific applications .

Q & A

Q. What are the recommended synthetic routes for 2-(Pyridin-3-yl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensation of isatin derivatives with ketones or aldehydes under alkaline conditions. For example, reacting isatin with pyridine-3-carboxaldehyde in the presence of sodium acetate yields the target compound. Key optimizations include:

  • Temperature control : Maintain 80–100°C to prevent side reactions.
  • Solvent selection : Use ethanol or DMF for solubility and reaction efficiency.
  • Catalyst use : Alkaline catalysts (e.g., NaOH) improve cyclization.
    Post-synthesis, recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

  • UV-Vis and Fluorescence Spectroscopy : Confirm π→π* transitions (λmax ~320–350 nm) and fluorescence emission (λem ~450 nm) to assess conjugated aromatic systems .
  • XRD with SHELX refinement : For crystalline samples, refine structures using SHELXL to resolve bond lengths/angles (e.g., C=O bond ~1.21 Å, C-N ~1.34 Å) .
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks ([M+H]<sup>+</sup> at m/z 250.3) .

Q. What are the solubility and stability considerations for handling this compound?

  • Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water (≤0.1 mg/mL at 25°C).
  • Stability : Store at –20°C in inert, airtight containers to prevent hydrolysis of the carboxylic acid group. Avoid prolonged light exposure to maintain fluorescence properties .

Advanced Research Questions

Q. How does this compound interact with metal ions, and what applications arise from these complexes?

The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and carboxylate oxygen. Example applications:

  • Antibacterial metal complexes : Cd(II) and Cu(II) complexes show MIC values of 8–16 µg/mL against E. coli and S. aureus due to disrupted bacterial membrane integrity .
  • Fluorescent sensors : Boron-functionalized derivatives detect catechol via fluorescence quenching (detection limit ~10 nM) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC variations ±2-fold) may arise from:

  • Strain specificity : Test multiple bacterial strains (e.g., ATCC vs. clinical isolates).
  • Assay conditions : Standardize broth microdilution protocols (pH 7.2, 37°C).
  • Metal coordination : Pre-form complexes to ensure consistent bioavailability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict electron density maps and reactive sites (e.g., electrophilic carboxyl carbon).
  • Molecular docking : Screen against targets like DNA gyrase (binding energy ≤–8.5 kcal/mol) to rationalize antibacterial activity .

Q. How can fluorescence properties be exploited for in vitro imaging or sensing?

  • pH-sensitive probes : Fluorescence intensity increases 5-fold at pH >7 due to deprotonation of the carboxylic group.
  • Metal-ion detection : Modify with boronic acid groups for selective Fe<sup>3+</sup> sensing (Ksv ~1.2×10<sup>4</sup> M<sup>−1</sup>) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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